molecular formula C8H6N2OS B7722552 4-(furan-2-yl)pyrimidine-2-thiol

4-(furan-2-yl)pyrimidine-2-thiol

Cat. No.: B7722552
M. Wt: 178.21 g/mol
InChI Key: YGXHXJRIPUVEGH-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)pyrimidine-2-thiol is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of 2-thiopyrimidines, which are known to possess a wide spectrum of pharmacological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making this compound a valuable scaffold for the development of new therapeutic agents . The core structure combines furan and pyrimidine rings, a motif frequently found in biologically active molecules. The exocyclic sulfur atom at the 2-position is a key functional group, as it influences the electronic properties of the molecule and provides a site for further chemical modification, enabling the synthesis of more complex analogs for structure-activity relationship studies . Research into similar benzofuran-pyrimidine hybrids has demonstrated excellent antimicrobial activity, with some analogs identified as potent inhibitors of the bacterial enzyme glucosamine-6-phosphate synthase (GlcN-6-P), a promising target for antibacterial and antifungal drug discovery . Furthermore, the furan moiety within the structure can be utilized in innovative multicomponent reactions, such as the Furan-Thiol-Amine (FuTine) reaction, for the selective and irreversible labeling of biomolecules or the synthesis of complex heterocycles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(furan-2-yl)pyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c12-8-9-4-3-6(10-8)7-2-1-5-11-7/h1-5H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXHXJRIPUVEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NC(=NC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted to produce 4-(furan-2-yl)pyrimidine-2-thiol derivatives. In this method, furan-2-carbaldehyde (1 ), methyl acetoacetate (2a-e ), and thiourea undergo cyclocondensation in ethanol under reflux, catalyzed by FeCl₃. The reaction proceeds via imine formation, followed by nucleophilic attack of the thiourea sulfur on the activated carbonyl, yielding 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters (3a-e ).

Optimization and Limitations

  • Catalyst Screening : FeCl₃ outperforms other Lewis acids (e.g., ZnCl₂) due to its strong electrophilic activation of the aldehyde.

  • Solvent Effects : Ethanol ensures solubility of thiourea and moderate reflux temperatures (78°C).

  • Yield Constraints : Steric hindrance from bulkier esters (e.g., tert-butyl) reduces yields to 53%.

Enone-Thiourea Cyclization Approach

Synthesis of α,β-Unsaturated Ketone Precursors

A two-step protocol begins with Claisen-Schmidt condensation of furfural and 4-nitroacetophenone to form (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNBA ). This enone reacts with thiourea in ethanolic NaOH under reflux, inducing cyclization to yield 4-(4-nitrophenyl)-6-(furan-2-yl)pyrimidine-2-thiol (TPFN ).

Key Reaction Parameters:

  • Enone Synthesis : 85% yield, mp 203–205°C.

  • Cyclization : 74% yield, mp 180–182°C.

Adaptability for Target Compound

To synthesize this compound (without the nitro group), alternative ketones (e.g., acetone) may replace 4-nitroacetophenone. However, this modification remains unexplored in the literature.

Aza-Michael Addition/Nucleophilic Addition/Aromatization Tandem Reaction

Divinyl Ketone-Thiourea Coupling

Divinyl ketones (1 ), when treated with thiourea and KOH in ethanol at 80°C, undergo aza-Michael addition, nucleophilic attack, and aromatization to form 4-arylethyl-6-arylpyrimidine-2-thiols. While the cited examples focus on aryl substituents, substituting one vinyl group with furan could theoretically yield the target compound.

Table 2. Optimization of Tandem Reaction Conditions

BaseSolventYield (%)
KOHEtOH86
NaOHMeOH79
KOButTHF68

Mechanistic Insights

  • Aza-Michael Addition : Thiourea attacks the β-carbon of the divinyl ketone.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrimidine core.

  • Aromatization : Dehydration yields the fully conjugated thiol.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Biginelli CondensationOne-pot synthesis; scalableRequires oxidation for aromatization53–65
Enone CyclizationDirect aromatization; high regioselectivityNitro-substituted byproduct74
Tandem Aza-Michael/AromatizationHigh yields; tunable substituentsLimited examples with furan substituents68–86

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.

    Substitution: The furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(furan-2-yl)pyrimidine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)pyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Key Properties :

  • Spectral Data : IR spectra show characteristic thiol S-H stretching at ~2500 cm⁻¹ and furan C-O-C vibrations at ~1213 cm⁻¹. ¹H NMR signals for the furan protons appear at 5.1–5.3 ppm .
  • Applications : Demonstrates antimicrobial activity against Bacillus subtilis and Candida spp., with structural modifications (e.g., nitro groups) enhancing potency .
Structural and Electronic Differences
Compound Substituents Electronic Effects Key Structural Features
4-(Furan-2-yl)pyrimidine-2-thiol Furan (electron-rich), thiol Electron-donating (furan), polar (S-H) Planar heterocycle, reactive thiol
4-(Trifluoromethyl)pyrimidine-2-thiol CF₃ (electron-withdrawing), thiol Strong electron-withdrawing (CF₃) Enhanced acidity of thiol, Pt coordination
4-(4-Chlorophenyl)pyrimidine-2-thiol 4-Cl-C₆H₄ (electron-withdrawing), thiol Moderate electron-withdrawing (Cl) Increased lipophilicity
4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol Dichlorophenyl, furan Strong electron-withdrawing (Cl) Dual substituents for heterocyclic synthesis

Key Observations :

  • Electron-withdrawing groups (CF₃, Cl) increase thiol acidity and metal-binding affinity, as seen in Pt(III) complexes .
  • Furan’s electron-donating nature enhances aromatic π-π interactions, useful in materials science .

Key Observations :

  • Microwave synthesis (e.g., for 2-aminopyrimidines) reduces reaction times from hours to minutes .
  • Pt complexes with pyrimidine-thiols require careful stoichiometry to avoid byproducts .

Key Observations :

  • Nitro and chloro substituents enhance antimicrobial and anticancer activities but may increase toxicity .
  • The thiol group’s chelating ability is exploited in environmental chemistry for heavy metal removal .
Physicochemical Properties
Compound IR (cm⁻¹) ¹H NMR (ppm) UV-Vis (λmax)
This compound 1213 (C-O-C), 2500 (S-H) 5.1–5.3 (furan), 7.5–8.2 (Ar-H) Not reported
4-(Trifluoromethyl)pyrimidine-2-thiol 1609 (>C=N), 3456 (NH) 6.8–7.2 (bzq protons) 486 nm (MMLCT transition)
4-(4-Chlorophenyl)pyrimidine-2-thiol 1752 (>C=O) 7.3–7.8 (Cl-C₆H₄) Not reported

Key Observations :

  • Pt(III) complexes exhibit unique metal-metal-to-ligand charge transfer (MMLCT) bands at ~486 nm .
  • Furan C-O-C vibrations are consistent across derivatives, aiding structural confirmation .

Q & A

Q. What are the standard synthetic routes for preparing 4-(furan-2-yl)pyrimidine-2-thiol?

Methodological Answer: The compound is typically synthesized via one-pot multicomponent reactions or tandem aza-Michael addition/nucleophilic addition/aromatization . For example:

  • One-pot synthesis : Reacting furan-2-carbaldehyde with thiourea and appropriate ketones under basic conditions (e.g., sodium ethoxide) yields the pyrimidine-2-thiol core. Cyclization is achieved via reflux in ethanol .
  • Tandem reactions : Divinyl ketones and thiourea react in a three-step sequence to form 4-(furan-2-yl)-6-arylpyrimidine-2-thiol derivatives, with yields up to 74% .

Q. Key Optimization Parameters :

  • Temperature control (reflux vs. room temperature).
  • Base selection (NaOH, KOH, or sodium ethoxide).
  • Solvent choice (methanol, ethanol, or water).

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Multimodal characterization is essential:

  • NMR Spectroscopy : Distinct signals include δ ~7.6 ppm (furan protons) and δ ~170 ppm (C=S in ¹³C NMR). The thiol (-SH) proton is often absent in NMR due to tautomerization .
  • IR Spectroscopy : Peaks at ~1573 cm⁻¹ (C=N stretching) and ~689 cm⁻¹ (C-S bond) confirm the pyrimidine-thiol structure .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) resolves bond lengths (C-S ≈ 1.68 Å) and confirms planar geometry .

Critical Note : Tautomeric equilibria (thiol ↔ thione) require careful interpretation of spectral data .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:

  • Calculate HOMO-LUMO gaps (related to reactivity).
  • Map electrostatic potential surfaces (nucleophilic/electrophilic sites).
  • Simulate UV-Vis spectra (TD-DFT) for comparison with experimental data.

Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental results .
Software Tools : Gaussian, ORCA, or NWChem with 6-31G(d,p) basis sets.

Q. What strategies enhance the antimicrobial activity of furan-pyrimidine-thiol derivatives?

Methodological Answer: Structural modifications improve bioactivity:

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-nitrophenyl position increases potency against Bacillus subtilis (MIC ≤ 25 µg/mL) .
  • Hybrid Scaffolds : Conjugation with thiazolidinones (e.g., 3-((4-(furan-2-yl)pyrimidin-2-yl)amino)thiazolidin-2-ones) enhances antifungal activity via synergistic effects .
  • Mechanistic Insights : Derivatives inhibit enzymes like dihydrofolate reductase (DHFR) or disrupt microbial cell walls .

Q. Experimental Validation :

  • In vitro assays : Broth microdilution for MIC determination.
  • Molecular docking : AutoDock Vina to predict binding affinities for target enzymes .

Q. How does this compound serve as a building block in heterocyclic synthesis?

Methodological Answer: The thiol group undergoes nucleophilic substitution or oxidative coupling :

  • With Hydrazine : Forms hydrazinylpyrimidines, precursors to triazolo- or oxadiazolo-pyrimidines .
  • With Alkyl Halides : Synthesizes thioethers (e.g., 2-((pyrimidin-2-yl)thio)acetic acid) for coordination polymers .
  • Cyclocondensation : Reacts with aldehydes to yield fused heterocycles (e.g., benzofuropyrimidines) .

Q. Reaction Conditions :

  • Base: K₂CO₃ in acetone for alkylation.
  • Catalyst: ZnCl₂ for thioglycolic acid coupling .

Q. What are the safety considerations for handling this compound?

Methodological Answer: Material Safety Data Sheet (MSDS) Guidelines :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : In amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Q. Risk Mitigation :

  • Neutralize spills with 5% acetic acid.
  • Avoid contact with strong oxidizers (risk of exothermic decomposition) .

Q. Key Citations

  • Synthesis & Tandem Reactions:
  • Antimicrobial Derivatives:
  • Computational Modeling:
  • Safety Protocols:

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